
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol is an organic compound with a unique structure that includes a bromine atom, a prop-2-en-1-yl group, and a cyclohex-2-en-1-ol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol typically involves the bromination of 3-(prop-2-en-1-yl)cyclohex-2-en-1-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the double bond to a single bond using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: LiAlH4 in ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: 3-(prop-2-en-1-yl)cyclohex-2-en-1-ol derivatives with different functional groups.
Oxidation: 2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-one.
Reduction: 2-Bromo-3-(prop-2-en-1-yl)cyclohexanol.
Aplicaciones Científicas De Investigación
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated organic compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through an S_N2 or S_N1 mechanism. In oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved would vary based on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-(prop-2-en-1-yl)cyclohex-2-en-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-(prop-2-en-1-yl)cyclohexanol: Similar structure but with a saturated ring, affecting its reactivity and applications.
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-one: Contains a carbonyl group instead of an alcohol, leading to different chemical behavior.
Uniqueness
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol is unique due to the presence of both a bromine atom and an alcohol group on a cyclohexene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Propiedades
Número CAS |
645421-43-8 |
|---|---|
Fórmula molecular |
C9H13BrO |
Peso molecular |
217.10 g/mol |
Nombre IUPAC |
2-bromo-3-prop-2-enylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H13BrO/c1-2-4-7-5-3-6-8(11)9(7)10/h2,8,11H,1,3-6H2 |
Clave InChI |
UIKWIYDHWJMOGO-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C(CCC1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12585711.png)


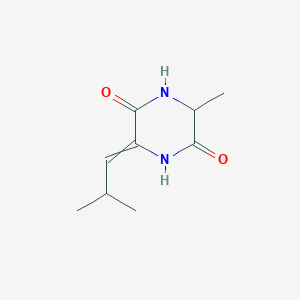
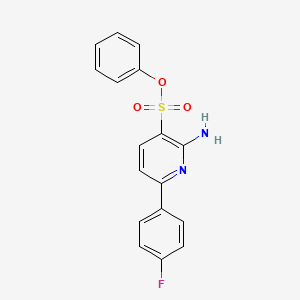
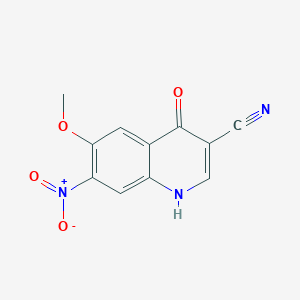
![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)

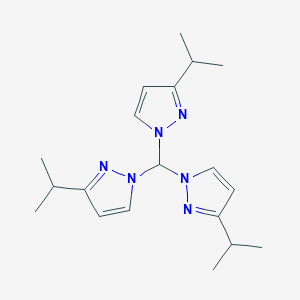
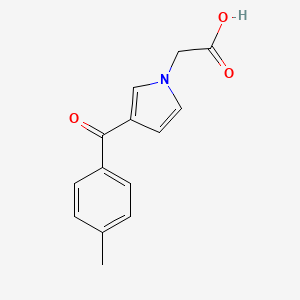
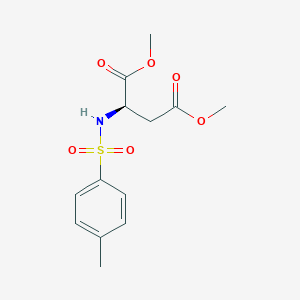
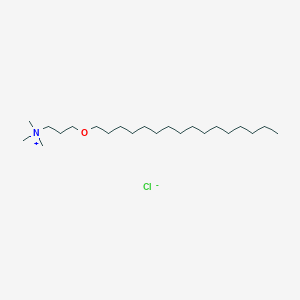
![5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585776.png)

